![molecular formula C24H24N2S2 B10963926 2-[(4-tert-butylbenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B10963926.png)
2-[(4-tert-butylbenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-4-(2-THIENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-4-(2-THIENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopenta[b]pyridine core: This can be achieved through a series of cyclization reactions.
Introduction of the thienyl group: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the tert-butylbenzylsulfanyl group: This can be done through a nucleophilic substitution reaction.
Addition of the cyanide group: This is typically achieved through a nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-4-(2-THIENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The cyanide group can be reduced to form an amine.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include electrophiles such as bromine (Br₂) or iodine (I₂).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-4-(2-THIENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-4-(2-THIENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE depends on its specific application. For example, if it is used as an anticancer agent, it may work by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved would need to be identified through further research.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-4-(2-THIENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL AMINE: Similar structure but with an amine group instead of a cyanide group.
2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-4-(2-THIENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL SULFONE: Similar structure but with a sulfone group instead of a sulfanyl group.
Properties
Molecular Formula |
C24H24N2S2 |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-4-thiophen-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H24N2S2/c1-24(2,3)17-11-9-16(10-12-17)15-28-23-19(14-25)22(21-8-5-13-27-21)18-6-4-7-20(18)26-23/h5,8-13H,4,6-7,15H2,1-3H3 |
InChI Key |
DLQLMPUKBUZJAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(CCC3)C(=C2C#N)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




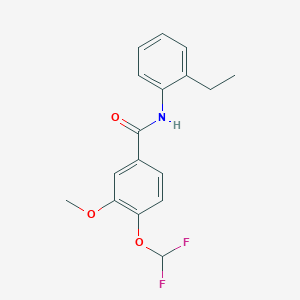
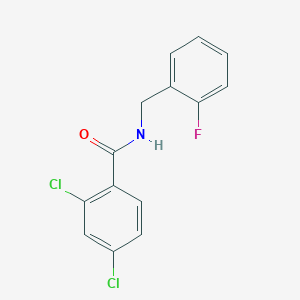
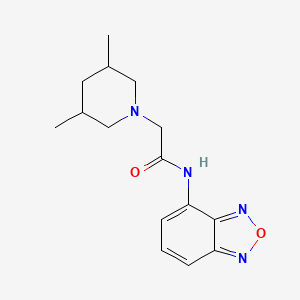
![(4Z,4'Z)-4,4'-{(4-methylbenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B10963886.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B10963894.png)
![1-(3-Chlorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea](/img/structure/B10963900.png)
![N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B10963913.png)
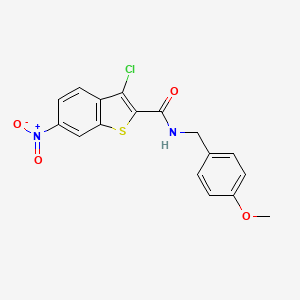
![4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10963924.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10963927.png)
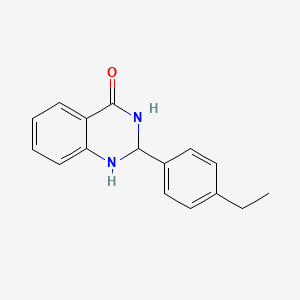
![N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963945.png)
